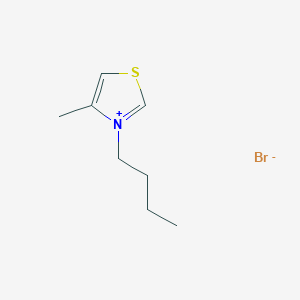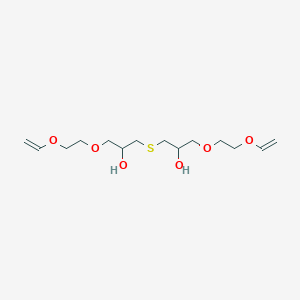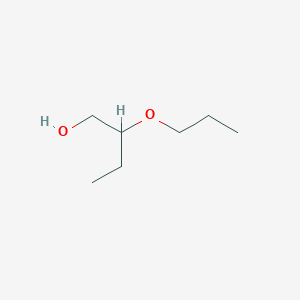
1-(2,3-Dimethylbutan-2-yl)-2-hexyl-4-methyl-2,5-dihydro-1H-borole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethylbutan-2-yl)-2-hexyl-4-methyl-2,5-dihydro-1H-borole is an organoboron compound with a unique structure that includes a borole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylbutan-2-yl)-2-hexyl-4-methyl-2,5-dihydro-1H-borole typically involves the reaction of appropriate boron-containing precursors with organic reagents under controlled conditions. One common method involves the use of boron trihalides and organolithium or Grignard reagents to form the borole ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent decomposition of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3-Dimethylbutan-2-yl)-2-hexyl-4-methyl-2,5-dihydro-1H-borole can undergo various chemical reactions, including:
Oxidation: The borole ring can be oxidized using oxidizing agents like hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of the substituents on the borole ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other peroxides under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or borate esters, while reduction can produce borohydrides or boranes.
Applications De Recherche Scientifique
1-(2,3-Dimethylbutan-2-yl)-2-hexyl-4-methyl-2,5-dihydro-1H-borole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dimethylbutan-2-yl)-2-hexyl-4-methyl-2,5-dihydro-1H-borole involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various biomolecules, influencing biological pathways and processes. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,3-Dimethylbutan-2-yl)-4-fluoroaniline
- N-(2,3-Dimethylbutan-2-yl)-4-(methylthio)aniline
- 1-[(2,3-Dimethylbutan-2-yl)disulfanyl]hexane
Uniqueness
1-(2,3-Dimethylbutan-2-yl)-2-hexyl-4-methyl-2,5-dihydro-1H-borole is unique due to its borole ring structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring boron-containing compounds, such as BNCT and advanced material synthesis.
Propriétés
Numéro CAS |
111525-15-6 |
|---|---|
Formule moléculaire |
C17H33B |
Poids moléculaire |
248.3 g/mol |
Nom IUPAC |
1-(2,3-dimethylbutan-2-yl)-2-hexyl-4-methyl-2,5-dihydroborole |
InChI |
InChI=1S/C17H33B/c1-7-8-9-10-11-16-12-15(4)13-18(16)17(5,6)14(2)3/h12,14,16H,7-11,13H2,1-6H3 |
Clé InChI |
NRLPKXMYOSKLKD-UHFFFAOYSA-N |
SMILES canonique |
B1(CC(=CC1CCCCCC)C)C(C)(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride](/img/structure/B14333648.png)

![Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane](/img/structure/B14333651.png)


![4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14333667.png)


![1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]-](/img/structure/B14333679.png)


![6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine](/img/structure/B14333700.png)

